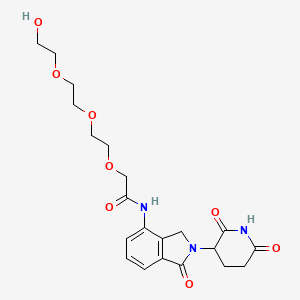

Lenalidomide-acetamido-O-PEG3-OH

Description

Lenalidomide-acetamido-O-PEG3-OH is a derivative of lenalidomide, a well-characterized immunomodulatory drug (IMiD) with the molecular formula C13H13N3O3 and a molecular weight of 259.26 g/mol . The modification involves the conjugation of a triethylene glycol (PEG3) chain via an acetamido linker to the parent compound. This PEGylation aims to enhance solubility, bioavailability, or pharmacokinetic properties compared to unmodified lenalidomide.

Properties

Molecular Formula |

C21H27N3O8 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetamide |

InChI |

InChI=1S/C21H27N3O8/c25-6-7-30-8-9-31-10-11-32-13-19(27)22-16-3-1-2-14-15(16)12-24(21(14)29)17-4-5-18(26)23-20(17)28/h1-3,17,25H,4-13H2,(H,22,27)(H,23,26,28) |

InChI Key |

NHOMULPYZVLOMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediates

The synthesis of this compound begins with the preparation of the lenalidomide core. According to established methods, this typically involves the reaction of 2-bromomethyl-3-nitrobenzoic acid methyl ester with 3-amino-2,6-piperidedione hydrochloride as primary substrates. This approach has been extensively documented in multiple patents and scientific literature.

The first key step involves the following reaction:

Reduction of Nitro Intermediate

The nitro intermediate must then be reduced to form the amino group essential for subsequent functionalization:

- Catalytic hydrogenation of 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione is performed using 10% palladium on carbon (Pd/C) as catalyst.

- The hydrogenation is typically conducted at 50-100 psi hydrogen pressure for 6-12 hours.

- Optimal solvents include 1,4-dioxane or a mixture of aqueous ammonia and N-methyl-2-pyrrolidone (NMP).

This reduction yields 3-(4-amino-1-oxo-1,3-dihydroisoindolin-2-yl)piperidine-2,6-dione, commonly known as lenalidomide.

Alternative Reduction Methods

Recent advancements have introduced more environmentally friendly approaches to the reduction step:

- Use of ammonium formate as a hydrogen donor in the presence of 10% Pd/C catalyst under normal temperature and pressure conditions.

- This method avoids the need for high-pressure hydrogenation equipment, simplifying the process and reducing production costs.

The reaction is typically conducted in methanol, with reaction times ranging from 0.5 to 8 hours depending on the ratio of ammonium formate employed. Yields of 91.2-97.2% have been reported using this approach.

Functionalization of Lenalidomide for Linker Attachment

Selective Modification of the 4-Amino Group

The lenalidomide core contains a 4-amino group on the isoindoline ring that serves as the attachment point for the acetamido-PEG3 moiety. The selective functionalization of this amino group requires careful control of reaction conditions to avoid undesired side reactions with the glutarimide nitrogen.

A typical approach involves:

- Protection of the glutarimide nitrogen if necessary to ensure selectivity

- Controlled acylation of the 4-amino group using appropriate coupling reagents

- Deprotection steps as required

Acetamido Group Introduction

PEG3 Linker Attachment Strategies

Synthetic Approaches for PEG Conjugation

The attachment of the polyethylene glycol (PEG3) linker to the acetamido-functionalized lenalidomide can follow several synthetic routes:

- Direct coupling approach : Using commercially available PEG3 derivatives with appropriate terminal functionalities

- Sequential building approach : Stepwise addition of ethylene glycol units to achieve the desired PEG3 chain length

- Convergent synthesis : Separate preparation of functionalized PEG3 linkers followed by coupling to the acetamido-lenalidomide intermediate

Functional Group Compatibility

The selection of appropriate functional groups for coupling the PEG3 linker to the lenalidomide-acetamido moiety is critical. Common strategies include:

- Formation of amide bonds between carboxylic acid-terminated PEG3 derivatives and amine-functionalized lenalidomide intermediates

- Nucleophilic substitution reactions between halide-terminated PEG3 chains and nucleophilic groups on the lenalidomide structure

- Click chemistry approaches, particularly azide-alkyne cycloadditions, which offer high selectivity under mild conditions

Specific PEG3 Coupling Methods

Based on documented procedures for similar compounds, effective methods for PEG3 attachment include:

- Coupling t-Boc-N-amido-PEG3-amine with appropriate carboxylic acid derivatives using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF at room temperature for 3 hours.

- Amide bond formation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling reagents in dichloromethane.

- Formation of carbamate linkages between hydroxyl-terminated PEG3 derivatives and isocyanate-functionalized lenalidomide intermediates.

Complete Synthesis of this compound

Proposed Synthetic Route

Based on the available information and established synthetic principles, a complete synthesis of this compound may proceed as follows:

Preparation of lenalidomide core : Synthesis of 3-(4-amino-1-oxo-1,3-dihydroisoindolin-2-yl)piperidine-2,6-dione via the nitro intermediate route described above.

Acetamido functionalization : Selective acylation of the 4-amino group on lenalidomide with an appropriately activated PEG3-containing carboxylic acid derivative.

PEG3 linker attachment : Coupling of a suitably protected PEG3 derivative containing a terminal hydroxyl group to the acetamido-functionalized lenalidomide.

Deprotection and purification : Removal of any protecting groups and purification to yield the final this compound compound.

Critical Parameters and Optimization

Several parameters require careful optimization for successful synthesis:

- Solvent selection : DMF, dichloromethane, or acetonitrile typically provide good solubility for both the lenalidomide core and PEG derivatives.

- Temperature control : Mild conditions (0-25°C) generally favor selective functionalization while minimizing side reactions.

- Reaction time : Extended reaction times may be necessary for complete conversion but can lead to degradation or side reactions.

- Coupling reagent selection : HATU, EDC/HOBt, or PyBOP offer different reactivity profiles and may be selected based on specific functional group compatibility.

- Purification strategy : Careful chromatographic separation followed by recrystallization is typically required to achieve the target purity of ≥95%.

Purification and Characterization

Purification Methods

Effective purification of this compound typically involves:

- Initial crude purification by precipitation or extraction

- Column chromatography using silica gel or reverse-phase media

- Recrystallization from appropriate solvent systems (potentially including ethyl acetate, acetone, or alcohol/water mixtures)

For lenalidomide-based compounds, documented purification approaches include recrystallization from ethyl acetate and dioxane/ethyl acetate mixtures or acetone followed by water/isopropyl alcohol.

Analytical Characterization

Complete characterization of the final product typically includes:

- HPLC analysis : To confirm purity (target ≥95%)

- NMR spectroscopy : 1H and 13C NMR to confirm structure and substitution patterns

- Mass spectrometry : To confirm molecular weight (expected 449.46)

- Infrared spectroscopy : To verify functional group presence (particularly amide, hydroxyl, and glutarimide carbonyl groups)

- Elemental analysis : To confirm elemental composition matches C21H27N3O8

Applications in Targeted Protein Degradation

Functional Role in Degrader Design

This compound serves as a critical building block in the design of targeted protein degradation technologies:

- The lenalidomide moiety functions as an E3 ligase ligand, recruiting the cereblon (CRBN) E3 ubiquitin ligase complex

- The PEG3 linker provides appropriate spacing and flexibility

- The terminal hydroxyl group allows for conjugation to various target protein ligands through straightforward chemical reactions

Conjugation Chemistry

The terminal hydroxyl group in this compound enables various conjugation strategies:

- Formation of esters with carboxylic acid-containing target ligands

- Conversion to activated esters (e.g., NHS esters) for reaction with amines

- Transformation to other reactive groups such as isocyanates, carbonates, or halides to expand conjugation capabilities

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG3-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s therapeutic properties .

Scientific Research Applications

Lenalidomide-acetamido-O-PEG3-OH has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of PEGylation on drug properties.

Mechanism of Action

The mechanism of action of lenalidomide-acetamido-O-PEG3-OH involves modulation of the immune system and targeted protein degradation. The compound binds to the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins involved in cancer cell survival . This targeted protein degradation is crucial for its therapeutic effects in hematological cancers .

Comparison with Similar Compounds

Research Findings and Limitations

- Efficacy: Lenalidomide derivatives with PEG modifications show promise in preclinical models for reducing renal toxicity and enhancing tumor targeting .

- Safety: Lenalidomide’s safety profile includes risks of teratogenicity, myelosuppression, and thromboembolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.